1-Ethyl-4-(isocyanatomethyl)benzene
Overview
Description
It is a colorless to pale yellow liquid with a pungent odor and is commonly used in the production of polyurethane foams, coatings, and adhesives.
Preparation Methods
1-Ethyl-4-(isocyanatomethyl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 1-ethyl-4-(aminomethyl)benzene with phosgene to form the isocyanate group. The reaction is typically carried out under controlled conditions to ensure the safety and purity of the product . Industrial production methods often involve large-scale reactions in specialized reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
1-Ethyl-4-(isocyanatomethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include amines, oxides, and substituted derivatives .
Scientific Research Applications
1-Ethyl-4-(isocyanatomethyl)benzene is widely used in scientific research due to its versatile properties. It is utilized in:
Organic Synthesis: As a building block for synthesizing more complex molecules.
Drug Discovery: In the development of pharmaceutical compounds.
Material Science: For creating advanced materials like polyurethane foams and coatings.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(isocyanatomethyl)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophiles such as amines and alcohols, forming urea and carbamate linkages. These reactions are crucial in the formation of polyurethane materials, where the compound acts as a cross-linking agent .
Comparison with Similar Compounds
1-Ethyl-4-(isocyanatomethyl)benzene can be compared with other isocyanate compounds such as:
- Phenyl isocyanate
- Methyl isocyanate
- Toluene diisocyanate
Compared to these compounds, this compound offers unique properties such as a lower boiling point and specific reactivity patterns, making it suitable for specialized applications in material science and organic synthesis .
Properties
IUPAC Name |
1-ethyl-4-(isocyanatomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-9-3-5-10(6-4-9)7-11-8-12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJNCBQCVDQHAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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